molecular formula C₂₀H₂₀NO₅ B1152314 1-Hydroxy-N-methylcanadine

1-Hydroxy-N-methylcanadine

Cat. No.: B1152314
M. Wt: 354.38
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Hydroxy-N-methylcanadine is a key biosynthetic intermediate in the pathway of isoquinoline alkaloid biosynthesis in the opium poppy ( Papaver somniferum ). This compound is a central precursor in the production of noscapine, a phthalideisoquinoline alkaloid with noted pharmacological interest . The compound is characterized by the molecular formula C21H24NO5+ and a specific molecular structure that includes a benzylisoquinoline core . In the metabolic pathway, (S)-1-Hydroxy-N-methylcanadine is synthesized from (S)-N-methylcanadine by the action of the cytochrome P450 enzyme (S)-N-methylcanadine 1-hydroxylase (CYP82Y1) . It subsequently serves as the substrate for the enzyme (S)-1-hydroxy-N-methylcanadine 13-hydroxylase (CYP82X2), which hydroxylates it to form the next intermediate, (13S,14R)-1,13-dihydroxy-N-methylcanadine, in a reaction that requires NADPH and oxygen . Researchers utilize this compound primarily to study and engineer the biosynthetic pathway of noscapine, which has been successfully reconstructed in microbial systems like yeast . Its availability is crucial for investigating enzyme kinetics, metabolic channeling, and for the sustainable bioproduction of noscapine and its novel analogues. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₂₀NO₅

Molecular Weight

354.38

Origin of Product

United States

Biosynthesis of 1 Hydroxy N Methylcanadine

Precursor Identification and Pathway Integration

The biosynthetic route to 1-Hydroxy-N-methylcanadine is deeply integrated within the broader network of benzylisoquinoline alkaloid (BIA) metabolism. Its production relies on the availability of a direct precursor, which itself is the product of a multi-step upstream pathway.

Role of (S)-N-methylcanadine as Direct Precursor

(S)-N-methylcanadine has been unequivocally identified as the direct precursor to this compound. nih.govexlibrisgroup.comresearchgate.netebi.ac.uk Radiotracer studies have substantiated that the biosynthetic pathway to noscapine (B1679977), a downstream product, proceeds through (S)-N-methylcanadine. exlibrisgroup.comresearchgate.netebi.ac.uk The conversion is a direct hydroxylation event, where a hydroxyl group is introduced onto the (S)-N-methylcanadine molecule to yield this compound. nih.govexlibrisgroup.comresearchgate.net This step is pivotal, channeling the metabolic flow towards the synthesis of noscapine and its derivatives. portlandpress.comresearchgate.net

Upstream Biosynthetic Origin from Benzylisoquinoline Alkaloids

The biosynthesis of the direct precursor, (S)-N-methylcanadine, originates from the central BIA intermediate, (S)-Reticuline. researchgate.netwustl.edu This pathway involves several key enzymatic transformations that progressively modify the alkaloid scaffold.

The pathway from (S)-Reticuline involves the following key intermediates:

(S)-Scoulerine: Radiotracer studies have demonstrated that noscapine is derived from the protoberberine alkaloid (S)-scoulerine, establishing it as a key upstream intermediate. exlibrisgroup.comresearchgate.netebi.ac.uk

(S)-Canadine: Further downstream, (S)-Canadine is formed. The suppression of later pathway enzymes leads to the accumulation of canadine (B1168894), confirming its position in the sequence. nih.govexlibrisgroup.comresearchgate.net

(S)-N-methylcanadine: The final step before the formation of this compound is the N-methylation of (S)-canadine to produce (S)-N-methylcanadine. nih.govexlibrisgroup.comresearchgate.net

The interconnectedness of this pathway is highlighted by the fact that suppression of the enzyme responsible for converting (S)-N-methylcanadine leads to an accumulation of upstream intermediates, including (S)-scoulerine and (S)-canadine. nih.govexlibrisgroup.comresearchgate.net

Precursor MoleculeRole in Biosynthesis
(S)-ReticulineCentral precursor in benzylisoquinoline alkaloid biosynthesis. researchgate.netwustl.edu
(S)-ScoulerineKey protoberberine intermediate derived from (S)-Reticuline. exlibrisgroup.comresearchgate.netebi.ac.uk
(S)-CanadineIntermediate formed from (S)-Scoulerine. nih.govexlibrisgroup.comresearchgate.net
(S)-N-methylcanadineDirect precursor to this compound. nih.govexlibrisgroup.comresearchgate.netebi.ac.uk

Enzymatic Conversion to this compound

The transformation of (S)-N-methylcanadine to this compound is catalyzed by a specific and well-characterized enzyme, which marks a critical control point in the biosynthetic pathway.

Characterization of N-methylcanadine 1-hydroxylase (CYP82Y1)

The enzyme responsible for the 1-hydroxylation of (S)-N-methylcanadine is N-methylcanadine 1-hydroxylase, a cytochrome P450 enzyme designated as CYP82Y1. nih.govresearchgate.netenzyme-database.org This enzyme has been isolated and characterized from Papaver somniferum (opium poppy). nih.govresearchgate.netenzyme-database.org Recombinant CYP82Y1 has been shown to efficiently catalyze the conversion of (R,S)-N-methylcanadine to this compound. nih.govresearchgate.net Further confirmation of its physiological role comes from virus-induced gene silencing (VIGS) of CYP82Y1, which resulted in a significant reduction in noscapine levels and an accumulation of upstream precursors like N-methylcanadine. nih.govexlibrisgroup.comresearchgate.net

CYP82Y1 exhibits strict regiospecificity, catalyzing the hydroxylation specifically at the C1 position of the N-methylcanadine scaffold. nih.govportlandpress.comresearchgate.net This precise placement of the hydroxyl group is crucial for the subsequent enzymatic reactions in the downstream pathway. The enzyme shows high substrate specificity and affinity for N-methylcanadine. nih.govresearchgate.net

The 1-hydroxylation of (S)-N-methylcanadine by CYP82Y1 is considered the first committed step in the biosynthetic pathway leading to noscapine. researchgate.netportlandpress.comresearchgate.net This enzymatic reaction is the gateway to the formation of noscapine and related compounds. portlandpress.comresearchgate.net The activity of CYP82Y1 is a determining factor in whether the metabolic flux is directed towards noscapine biosynthesis. portlandpress.com Consequently, this enzyme represents a key regulatory point and a target for metabolic engineering efforts aimed at enhancing noscapine production. portlandpress.comnih.gov

Enzyme CharacteristicsDescription
Enzyme Name N-methylcanadine 1-hydroxylase
Gene Name CYP82Y1 enzyme-database.org
Enzyme Class Cytochrome P450 nih.govenzyme-database.org
Substrate (S)-N-methylcanadine nih.govexlibrisgroup.comresearchgate.net
Product This compound nih.govresearchgate.net
Reaction Type Regiospecific 1-hydroxylation nih.govportlandpress.comresearchgate.net
Significance First committed step in the noscapine biosynthetic pathway. researchgate.netportlandpress.comresearchgate.net
Kinetic Properties and Enzyme Activity

The enzymatic conversion of (R,S)-N-methylcanadine to this compound by CYP82Y1 follows Michaelis-Menten kinetics. nih.gov Studies involving microsomal fractions from yeast expressing the recombinant enzyme have determined its key kinetic parameters. The enzyme exhibits a high affinity for its substrate, (R,S)-N-methylcanadine. nih.govresearchgate.net

The kinetic constants for CYP82Y1 were calculated by fitting the initial velocity against varying substrate concentrations. nih.gov The Michaelis constant (Km) was determined to be 19.5 μM, and the maximum reaction velocity (Vmax) was estimated at 98 pmol min−1 per mg of total protein. nih.govportlandpress.com These parameters underscore the enzyme's efficiency in catalyzing this specific hydroxylation step. portlandpress.com Optimal activity for CYP82Y1 is observed at a pH of 7.5 and a temperature of 30 °C. nih.gov

The enzyme demonstrates notable substrate specificity. While it efficiently converts N-methylcanadine, it shows considerably lower efficiency with (S)-N-methylstylopine. nih.gov Furthermore, CYP82Y1 has an absolute requirement for the quaternary N-methyl group on the substrate, as it does not accept (R,S)-canadine or (S)-stylopine. nih.gov The activity of CYP82Y1 is a crucial limiting factor for the flux of the metabolic pathway toward noscapine production. portlandpress.com

Kinetic Properties of CYP82Y1 (N-methylcanadine 1-hydroxylase)

ParameterValueUnit
Km (for (R,S)-N-methylcanadine)19.5μM
Vmax98pmol min-1 mg-1 protein
Optimal pH7.5
Optimal Temperature30°C

Genetic Loci and Transcriptional Regulation of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of noscapine, including the crucial CYP82Y1 that produces this compound, are encoded by genes that are subject to coordinated genetic and transcriptional control. nih.govnih.gov

Co-expression and Co-regulation of Pathway Genes

The genes within the noscapine cluster are not only physically linked but are also co-expressed, indicating a sophisticated system of co-regulation. nih.govexlibrisgroup.com The expression of these genes is highly correlated with the production of noscapine, as they are specifically transcribed in noscapine-accumulating poppy varieties and tissues, particularly the stem. nih.govresearchgate.net

This coordinated expression suggests the presence of common regulatory mechanisms that control the entire pathway. nih.gov Studies have pointed to the role of specific transcription factors in orchestrating this co-regulation. For instance, a homolog of the Arabidopsis HB6 transcription factor has been identified as a potential key regulator of multiple genes within the benzylisoquinoline alkaloid pathways, including several in the noscapine branch. nih.gov The promoters of the clustered genes likely contain shared cis-regulatory elements that are recognized by the same transcription factors, thereby ensuring their synchronized expression and the efficient production of noscapine. nih.gov This tight regulatory network ensures that all necessary enzymes are produced in a coordinated manner, preventing the accumulation of potentially toxic intermediates and channeling metabolic resources effectively.

Metabolic Transformations and Downstream Pathways of 1 Hydroxy N Methylcanadine

Hydroxylation Reactions of 1-Hydroxy-N-methylcanadine

Hydroxylation is a crucial initial step in the modification of the this compound molecule, preparing it for subsequent structural rearrangement. These reactions are catalyzed by specific cytochrome P450 enzymes that introduce hydroxyl groups at distinct carbon positions on the protoberberine core. nih.govmdpi.com

The first downstream modification of this compound is a hydroxylation reaction at the C13 position. researchgate.net This reaction is catalyzed by the cytochrome P450 enzyme CYP82X2, which functions as a this compound 13-hydroxylase. researchgate.netresearchgate.net The introduction of this hydroxyl group results in the formation of the compound 1,13-dihydroxy-N-methylcanadine. researchgate.net This enzymatic step is essential as it sets the stage for the subsequent acetylation required for the pathway to advance. researchgate.net

Following the C13 hydroxylation and an intermediate acetylation step, a second hydroxylation occurs at the C8 position, a critical event that induces the opening of the protoberberine ring system. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 enzyme CYP82X1. researchgate.net However, CYP82X1 does not act directly on 1,13-dihydroxy-N-methylcanadine. Instead, its substrate is the acetylated intermediate, (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine. researchgate.netresearchgate.net The C8 hydroxylation of this acetylated molecule by CYP82X1 leads to the formation of an unstable 1,8-dihydroxy intermediate, which spontaneously rearranges and cleaves the N7-C8 bridge of the scaffold. researchgate.net

Table 1: Hydroxylation Enzymes and Their Functions

Enzyme Classification Substrate Product
CYP82X2 Cytochrome P450 This compound 1,13-dihydroxy-N-methylcanadine
CYP82X1 Cytochrome P450 1-hydroxy-13-O-acetyl-N-methylcanadine 1,8-dihydroxy-13-O-acetyl-N-methylcanadine

Acetylation and Deacetylation Reactions

The transient addition and subsequent removal of an acetyl group is a sophisticated biochemical strategy employed in the biosynthetic pathway to ensure the correct reaction sequence and prevent undesirable side reactions. nih.govresearchgate.net

After the initial C13 hydroxylation by CYP82X2, the resulting 1,13-dihydroxy-N-methylcanadine is acted upon by an acetyltransferase known as AT1. researchgate.netpnas.org AT1 specifically catalyzes the transfer of an acetyl group to the C13 hydroxyl group, forming 1-hydroxy-13-O-acetyl-N-methylcanadine. researchgate.netresearchgate.net This acetylation is a mandatory step before the C8 hydroxylation can proceed. researchgate.net

The acetylation at the C13 position serves as a crucial protective measure. nih.govnih.gov This modification is essential to prevent the C13 hydroxyl group from being unproductively reversed or undergoing other side reactions before the critical C8 hydroxylation and ring-opening step can occur. researchgate.netmdpi.com By temporarily capping the hydroxyl group, the acetyl moiety ensures that the biosynthetic pathway progresses in the correct forward direction toward the formation of the final alkaloid structure. nih.govresearchgate.netnih.gov

After the C8 hydroxylation and subsequent ring opening, the protective acetyl group is removed. nih.gov This deacetylation is performed by a carboxylesterase enzyme designated as CXE1. researchgate.netresearchgate.net CXE1 hydrolyzes the acetyl ester moiety from the secoberbine intermediate (3-O-acetylpapaveroxine). enzyme-database.org The removal of the acetyl group triggers a spontaneous rearrangement of the molecule to form a stable cyclic hemiacetal, narcotoline (B1219713) hemiacetal, a key precursor in noscapine (B1679977) biosynthesis. nih.govenzyme-database.org

Table 2: Acetylation and Deacetylation Enzymes

Enzyme Classification Substrate Product Function
AT1 Acetyltransferase 1,13-dihydroxy-N-methylcanadine 1-hydroxy-13-O-acetyl-N-methylcanadine Adds protective acetyl group
CXE1 Carboxylesterase 3-O-acetylpapaveroxine Narcotine hemiacetal + acetate Removes acetyl group, triggering rearrangement

Ring Opening and Rearrangement Mechanisms

The metabolic journey of this compound is characterized by a sophisticated series of enzymatic reactions that fundamentally alter its core protoberberine structure. These transformations involve critical hydroxylation, acetylation, and hydrolysis steps that culminate in the cleavage of the alkaloid's ring system. This ring opening is not a random degradation but a precise and controlled rearrangement, forming the structural backbone necessary for the synthesis of more complex alkaloids. The process is initiated by hydroxylation at specific carbon positions, which destabilizes the existing ring structure and facilitates the subsequent cleavage and formation of new functional groups, such as aldehydes. researchgate.netnih.govebi.ac.uk This cascade of reactions represents a pivotal branch point in alkaloid biosynthesis, converting the tetracyclic protoberberine scaffold into a new class of compounds.

Formation of Secoberbine Intermediates (e.g., Narcotoline Hemiacetal)

The conversion of this compound to the cyclic hemiacetal, narcotoline hemiacetal, is a multi-step process catalyzed by four sequential enzymes. researchgate.netnih.govresearchgate.netmdpi.com This pathway begins with the hydroxylation of this compound at the C13 position, a reaction mediated by the cytochrome P450 enzyme CYP82X2, yielding (13S,14R)-1,13-dihydroxy-N-methylcanadine. researchgate.net

Following this, an acetyltransferase, AT1, catalyzes the acetylation of the C13 hydroxyl group. researchgate.netebi.ac.uk This step is crucial as it introduces a protective acetyl group, forming (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine. This acetylation prevents premature hemiacetal formation and is essential for the subsequent enzymatic action. researchgate.netnih.gov

The key ring-opening step is then performed by another cytochrome P450, CYP82X1, which hydroxylates the acetylated intermediate at the C8 position. researchgate.netnih.gov The introduction of this second hydroxyl group at C8 leads to the formation of an unstable intermediate, (13S,14R)-1,8-dihydroxy-13-O-acetyl-N-methylcanadine. This molecule spontaneously rearranges through the cleavage of the N7-C8 bond of the protoberberine scaffold. researchgate.net This cleavage results in the formation of a secoberbine intermediate, an alkaloid with an opened B-ring featuring an aldehyde moiety. researchgate.netebi.ac.uk

The final step in forming the stable cyclic hemiacetal is the removal of the protective acetyl group. A carboxylesterase, CXE1, hydrolyzes the acetyl ester. researchgate.netmdpi.com This deacetylation triggers a spontaneous rearrangement that results in the formation of narcotoline hemiacetal, a key downstream product. researchgate.netnih.govebi.ac.uk

EnzymeSubstrateProductFunction
CYP82X2(S)-1-Hydroxy-N-methylcanadine(13S,14R)-1,13-Dihydroxy-N-methylcanadineC13 Hydroxylation researchgate.net
AT1(13S,14R)-1,13-Dihydroxy-N-methylcanadine(13S,14R)-1-Hydroxy-13-O-acetyl-N-methylcanadineC13 Acetylation (Protective Group) researchgate.netebi.ac.uk
CYP82X1(13S,14R)-1-Hydroxy-13-O-acetyl-N-methylcanadine(13S,14R)-1,8-Dihydroxy-13-O-acetyl-N-methylcanadineC8 Hydroxylation (Induces Ring Opening) researchgate.netnih.gov
CXE14′-O-desmethyl-3-O-acetylpapaveroxine (rearranged intermediate)Narcotoline HemiacetalHydrolysis of Acetyl Group (Triggers Rearrangement) researchgate.netmdpi.com

Intermediacy in Phthalideisoquinoline Alkaloid Biosynthesis (Noscapine Pathway)

The metabolic cascade transforming this compound is a cornerstone of the biosynthetic pathway leading to phthalideisoquinoline alkaloids, most notably noscapine. researchgate.netebi.ac.uk The formation of this compound from its precursor, (S)-N-methylcanadine, is considered the first committed step that channels metabolic flux specifically towards noscapine biosynthesis in the opium poppy (Papaver somniferum). researchgate.netresearchgate.netexlibrisgroup.comnih.gov

The entire sequence, from the initial C13 hydroxylation of this compound to the formation of narcotoline hemiacetal, represents the complex mechanism that converts a protoberberine alkaloid into a phthalideisoquinoline alkaloid precursor. researchgate.netnih.gov The ring-opening of the protoberberine scaffold is the defining event that establishes the characteristic structural framework of phthalideisoquinolines. researchgate.netmdpi.com Narcotoline hemiacetal serves as the direct precursor to narcotoline and, subsequently, noscapine. The final step in the pathway involves the oxidation of the cyclic hemiacetal by an enzyme known as noscapine synthase (NOS) to form the lactone ring found in noscapine. nih.gov

Therefore, this compound is not merely an intermediate but a crucial gateway molecule. Its synthesis and subsequent multi-enzyme conversion to narcotoline hemiacetal constitute the complete biosynthetic link between the protoberberine and phthalideisoquinoline alkaloid classes. researchgate.netnih.govebi.ac.uk

Intermediate CompoundAlkaloid ClassRole in Noscapine Pathway
(S)-N-MethylcanadineProtoberberineDirect Precursor researchgate.netexlibrisgroup.com
This compoundProtoberberineGateway Intermediate to Noscapine Pathway researchgate.netnih.gov
(13S,14R)-1,13-Dihydroxy-N-methylcanadineProtoberberineDownstream Intermediate researchgate.net
(13S,14R)-1-Hydroxy-13-O-acetyl-N-methylcanadineProtoberberineProtected Intermediate for Ring Opening researchgate.netebi.ac.uk
4′-O-desmethyl-3-O-acetylpapaveroxineSecoberbineRing-Opened Intermediate researchgate.net
Narcotoline HemiacetalPhthalideisoquinoline (precursor)Penultimate Intermediate; Direct Precursor to Noscapine researchgate.netnih.govmdpi.com
NoscapinePhthalideisoquinolineFinal Product nih.govmdpi.com

Synthetic Approaches and Biotechnological Production

Chemoenzymatic Synthesis of 1-Hydroxy-N-methylcanadine

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the efficiency of traditional chemical reactions. This approach can offer advantages in terms of yield, purity, and stereoselectivity over purely chemical or biological methods.

While specific, well-documented chemoenzymatic processes for the large-scale production of this compound are not extensively reported in publicly available literature, a plausible strategy can be conceptualized based on the known biosynthetic pathway. Such a process would likely involve the chemical synthesis of the precursor molecule, (S)-N-methylcanadine. This chemically synthesized substrate would then be subjected to a biocatalytic step using an isolated and purified enzyme.

The key enzymatic transformation is the regiospecific hydroxylation at the C1 position of (S)-N-methylcanadine. researchgate.net The enzyme responsible for this critical step is N-methylcanadine 1-hydroxylase, a cytochrome P450 enzyme identified as CYP82Y1. researchgate.netnih.gov For a chemoenzymatic approach, this enzyme would be produced recombinantly, purified, and then used in a bioreactor to convert the chemically synthesized N-methylcanadine into this compound. This in vitro enzymatic step would ensure the correct stereochemistry and avoid the formation of unwanted byproducts often associated with purely chemical hydroxylation methods.

Microbial Biosynthesis Platforms

The complete biosynthesis of complex plant alkaloids like noscapine (B1679977), and by extension its intermediate this compound, has been successfully achieved in microbial hosts. google.com This demonstrates the potential for developing scalable and sustainable fermentation-based production platforms.

The reconstruction of the this compound biosynthetic pathway has been a significant achievement in synthetic biology, primarily demonstrated in the yeast Saccharomyces cerevisiae. google.com This involves the heterologous expression of a series of plant enzymes. The pathway begins with the precursor (S)-scoulerine, which is converted to (S)-canadine. researchgate.net This is then N-methylated to form N-methylcanadine, the direct substrate for the final enzymatic step. researchgate.net

The critical enzyme, CYP82Y1, a cytochrome P450 monooxygenase from Papaver somniferum (opium poppy), catalyzes the 1-hydroxylation of N-methylcanadine to produce this compound. researchgate.net The functional expression of this and other membrane-bound plant P450 enzymes in yeast is a notable challenge but has been successfully achieved, enabling the production of this key intermediate. google.comnih.gov Co-expression of these enzymes in a single microbial host allows for the stepwise conversion of simpler precursors into the desired complex alkaloid. While much of the detailed pathway reconstruction has been demonstrated in S. cerevisiae, the principles are transferable to other microbial chassis like Escherichia coli. scholaris.ca

Table 1: Key Enzymes in the Microbial Biosynthesis of this compound

EnzymeGeneFunction
Scoulerine 9-O-methyltransferaseSOMT1Methylation of (S)-scoulerine
Canadine (B1168894) synthaseCYP719A21Formation of (S)-canadine
Tetrahydroprotoberberine cis-N-methyltransferaseTNMTN-methylation of (S)-canadine
N-methylcanadine 1-hydroxylaseCYP82Y11-hydroxylation of N-methylcanadine

Enzyme Engineering: The activity of key enzymes can be a rate-limiting factor. CYP82Y1, which catalyzes the gateway reaction to noscapine biosynthesis, has been a target for protein engineering. researchgate.net Strategies include the addition of N- and C-terminal tags to improve its physiological performance. researchgate.net Future engineering efforts may involve substituting amino acid residues in the substrate recognition site to enhance catalytic efficiency or the creation of synthetic fusion proteins to improve stability and activity. researchgate.net

Cofactor Optimization: Cytochrome P450 enzymes, including CYP82Y1, are dependent on cofactors, specifically the reducing power of NADPH, which is supplied by a partner protein, cytochrome P450 reductase (CPR). The availability of NADPH can be a limiting factor for pathway flux. Engineering the host's central metabolism to increase the supply of NADPH has been shown to improve the production of noscapine and its intermediates. google.com This can involve the overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway or other NADPH-generating pathways within the host cell.

Despite the successes in engineering microbial hosts for this compound production, several challenges remain before this technology can be implemented at an industrial scale.

Current Challenges:

Enzyme Activity: Plant enzymes, particularly P450s, often exhibit suboptimal activity when expressed in microbial hosts due to differences in the cellular environment, such as membrane composition and post-translational modifications. nih.gov

Pathway Bottlenecks: Identifying and overcoming rate-limiting steps within the multi-enzyme pathway is a complex and ongoing challenge. google.com

Future Directions:

Systems Metabolic Engineering: A more holistic approach, combining systems biology, synthetic biology, and metabolic engineering, will be crucial to optimize the entire production system. nih.gov

Host Optimization: Further engineering of the microbial chassis to be more robust and better suited for the production of complex plant secondary metabolites is an important area of research.

Enzyme Discovery and Engineering: Continued discovery of novel enzymes with improved characteristics and the application of advanced protein engineering techniques will be key to enhancing pathway efficiency. researchgate.net

Process Optimization: Optimizing fermentation conditions, such as media composition and feeding strategies, can significantly improve product titers. google.com

The continued advancement in these areas holds the promise of developing commercially viable microbial fermentation processes for the sustainable production of this compound and other valuable plant-derived pharmaceuticals.

Analytical Methodologies for Research

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of 1-Hydroxy-N-methylcanadine have been accomplished through the combined use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry, specifically using a Linear Trap Quadrupole (LTQ) Orbitrap analyzer, has been pivotal in identifying this compound. nih.gov In vitro enzyme assays using its precursor, N-methylcanadine (m/z 354), showed the formation of a product with a mass-to-charge ratio (m/z) of 370. nih.gov This mass increase corresponds to the addition of one oxygen atom, consistent with a hydroxylation reaction.

Further fragmentation analysis (MS²) of the m/z 370 product ion yielded a major fragment at m/z 206. nih.gov This fragmentation pattern is identical to that of narcotoline (B1219713), a related compound also possessing a hydroxyl group at the C-1 position, and distinct from the m/z 190 fragment produced by its non-hydroxylated precursor, N-methylcanadine. nih.govscholaris.ca Subsequent MS³ fragmentation of the m/z 206 daughter ions from both this compound and narcotoline produced identical spectra, confirming the location of the hydroxyl group on the isoquinoline (B145761) portion of the molecule. nih.govgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The precise structure of the enzymatic product was unequivocally confirmed as this compound by NMR spectroscopy. nih.gov Comparison of the ¹H COSY NMR spectrum of the product with that of its precursor, N-methylcanadine, provided definitive evidence for the hydroxylation at the C-1 position. nih.gov

TechniqueParameterObserved Value for this compoundReference Compound/PrecursorObserved Value for Reference
Mass Spectrometry (MS)Parent Ion (m/z)370N-methylcanadine354
Tandem MS (MS²)Major Fragment Ion (m/z)206N-methylcanadine190
Tandem MS (MS²)Major Fragment Ion (m/z)206Narcotoline206
NMR Spectroscopy¹H COSYConfirmed C-1 hydroxylationN-methylcanadineSpectrum of precursor

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, HPLC, HPTLC, GC)

Chromatographic methods are indispensable for the separation, purification, and quantification of this compound from complex biological matrices like plant extracts or in vitro reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is the cornerstone for analyzing this compound. It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. LC-MS/MS is used to monitor the enzymatic conversion of (S)-N-methylcanadine to this compound in real-time. google.com The technique has also been successfully applied to study the in vitro metabolism of its precursor, N-methylcanadine, using high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC/QqTOF-MS). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for both analytical and preparative purposes. Analytically, it is used to determine the presence and relative amount of alkaloids in plant tissues. nih.gov For research purposes, preparative HPLC has been employed to purify sufficient quantities of related compounds for structural analysis by NMR, a process applicable to this compound. google.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a versatile planar chromatography technique used for the analysis of complex mixtures like herbal extracts. uni-giessen.detmrjournals.com Its ability to run multiple samples in parallel makes it suitable for screening large numbers of samples. science.gov When coupled with mass spectrometry (HPTLC-MS), it becomes a powerful tool for the rapid identification of compounds in complex matrices, a method well-suited for intermediates like this compound. tmrjournals.comscirp.org

Gas Chromatography (GC): While less common for non-volatile alkaloids without derivatization, GC, particularly when coupled with mass spectrometry (GC-MS), is a standard method for the analysis of certain classes of natural products and their metabolites. tmrjournals.com

TechniquePrimary Application for this compound ResearchKey Advantages
LC-MS/MSDetection and quantification in biological samples; monitoring enzymatic reactions. google.comnih.govHigh sensitivity, high specificity, structural information.
HPLCQuantification of alkaloids in extracts; preparative purification for structural analysis. google.comnih.govRobustness, quantitative accuracy, scalability.
HPTLC-MSRapid screening and identification in complex plant extracts. tmrjournals.comscirp.orgHigh throughput, cost-effective, direct coupling to MS.
GC-MSAnalysis of related metabolites (potentially after derivatization). tmrjournals.comHigh resolution, established libraries for identification.

Radiotracer Studies in Pathway Elucidation

Radiotracer studies have been fundamental in mapping the broader biosynthetic pathway to which this compound belongs. Although these studies did not specifically isolate this compound, they established the precursor-product relationships that frame its existence. Early research using isotopically labeled precursors demonstrated that the protoberberine alkaloid (S)-scoulerine is a key intermediate in the biosynthesis of noscapine (B1679977). nih.govresearchgate.netexlibrisgroup.com These experiments further proposed that the pathway proceeds through (S)-N-methylcanadine, the direct precursor to this compound. nih.govresearchgate.netexlibrisgroup.com By feeding plants with labeled compounds and tracking the distribution of the radiolabel in downstream alkaloids, researchers were able to construct the metabolic sequence, thereby predicting the existence of intermediates like this compound long before they were biochemically identified.

Comparative Transcriptomics and Metabolomics for Pathway Identification

The discovery of the specific enzyme responsible for the creation of this compound is a direct result of modern 'omics' technologies. By integrating comparative transcriptomics (gene expression analysis) and metabolomics (metabolite profiling), researchers can identify candidate genes involved in a specific biosynthetic pathway. oup.comnih.gov

This approach was successfully used in opium poppy (Papaver somniferum). Scientists compared the transcriptomes and metabolite profiles of several different chemotypes—varieties of the plant that accumulate different profiles of alkaloids. researchgate.netexlibrisgroup.com They searched for genes whose expression levels were tightly correlated with the accumulation of noscapine and its intermediates. This analysis revealed that the transcript abundance of a specific cytochrome P450 enzyme, named CYP82Y1, was highly correlated with noscapine levels. researchgate.netexlibrisgroup.com Subsequent biochemical assays confirmed that the CYP82Y1 enzyme is indeed N-methylcanadine 1-hydroxylase, the enzyme that catalyzes the specific 1-hydroxylation of N-methylcanadine to form this compound. researchgate.netnih.gov This combined approach provides a powerful method for gene discovery in complex secondary metabolite pathways. oup.comnih.gov

Research on Derivatives and Analogs of 1 Hydroxy N Methylcanadine

In vitro Enzymatic Derivatization

The in vitro enzymatic modification of 1-Hydroxy-N-methylcanadine is a key area of research, particularly in the context of understanding biosynthetic pathways in plants like Papaver somniferum (opium poppy). Specific enzymes, primarily from the cytochrome P450 superfamily, have been identified to catalyze the regio- and stereospecific derivatization of this compound.

The cytochrome P450 enzyme CYP82Y1 is responsible for the initial 1-hydroxylation of (S)-N-methylcanadine to produce (S)-1-hydroxy-N-methylcanadine. nih.govresearchgate.netportlandpress.com This reaction is considered a gateway step in the biosynthesis of certain alkaloids. portlandpress.comresearchgate.net Following this, other cytochrome P450 enzymes can further modify the this compound molecule. For instance, CYP82X2 catalyzes the C13 hydroxylation of this compound, while CYP82X1 is responsible for its C8 hydroxylation. portlandpress.comresearchgate.net These enzymatic steps are crucial in the biosynthetic pathway leading to the complex alkaloid noscapine (B1679977). researchgate.net

The enzymatic conversions of this compound are summarized in the table below:

EnzymeSubstrateProductSource Organism
CYP82X2(S)-1-hydroxy-N-methylcanadine(S)-1,13-dihydroxy-N-methylcanadinePapaver somniferum
CYP82X1(S)-1-hydroxy-N-methylcanadine8-hydroxy-1-hydroxy-N-methylcanadinePapaver somniferum

These in vitro studies, utilizing recombinant enzymes, have been instrumental in elucidating the complex biochemical pathways involved in alkaloid biosynthesis. nih.govresearchgate.net

Role as a Synthetic Intermediate for Modified Alkaloids

This compound is a critical intermediate in the biosynthesis of more complex, modified alkaloids. researchgate.net Its strategic position in the biosynthetic pathway of noscapine, a phthalideisoquinoline alkaloid, highlights its importance. nih.govebi.ac.uksci-hub.boxexlibrisgroup.com The enzymatic derivatizations discussed in the previous section are sequential steps that transform the protoberberine core of this compound into the secoberbine and subsequently the phthalideisoquinoline scaffold of noscapine. researchgate.net

The transformation pathway can be outlined as follows:

Formation: (S)-N-methylcanadine is hydroxylated at the C1 position by the enzyme CYP82Y1 to yield (S)-1-hydroxy-N-methylcanadine. nih.govportlandpress.com

Further Hydroxylation: (S)-1-hydroxy-N-methylcanadine is then further hydroxylated at the C13 and C8 positions by CYP82X2 and CYP82X1, respectively. portlandpress.comresearchgate.net

Rearrangement: The C8 hydroxylation leads to a spontaneous rearrangement of the molecule, opening the B-ring of the protoberberine structure to form a secoberbine intermediate. researchgate.net

Subsequent modifications: This intermediate undergoes several further enzymatic modifications, including acetylation and hydrolysis, eventually leading to the formation of narcotoline (B1219713) hemiacetal, a precursor to noscapine. researchgate.net

This biosynthetic cascade underscores the pivotal role of this compound as a branch-point metabolite, directing the metabolic flux towards the synthesis of a distinct class of modified alkaloids.

Structure-Activity Relationship (SAR) Studies of Related Alkaloid Scaffolds

While specific SAR studies on this compound are not extensively detailed in the provided context, research on the broader class of protoberberine alkaloids offers valuable insights into how structural modifications influence biological activity. nih.govnih.gov The protoberberine scaffold, which is the core structure of this compound, is a common motif in many biologically active natural products. nih.govoup.com

Key findings from SAR studies on protoberberine alkaloids include:

Substitution Patterns: The nature and position of substituents on the aromatic rings of the protoberberine skeleton significantly impact their biological effects. nih.gov For example, modifications to the oxygen-substituents on rings A, C, and D can alter the antimicrobial activity. nih.gov

Lipophilicity: Changes in the lipophilicity of protoberberine derivatives, often achieved by introducing alkyl chains, can modulate their biological activity. nih.gov For instance, in a study on berberine (B55584) and palmatine (B190311) derivatives, increasing the length of the C-13 aliphatic side chain was correlated with increased antibacterial activity. nih.gov

Quaternary Ammonium Group: The positively charged nitrogen atom in the protoberberine structure is a key feature that influences interactions with biological targets. nih.gov

These general SAR principles for the protoberberine class suggest that modifications to the this compound structure, such as alterations to the hydroxyl group or the N-methyl group, could potentially lead to derivatives with altered or enhanced biological activities.

Structural Modification on Protoberberine ScaffoldEffect on Biological ActivityExample Compound(s)
Increased length of C-13 aliphatic side chainIncreased antibacterial activity13-Hexylberberine, 13-hexylpalmatine
Modification of oxygen-substituents on aromatic ringsInfluences antimicrobial activityVarious protoberberinium salts

Further investigation into the specific SAR of this compound and its derivatives could provide a more detailed understanding of how its unique structural features contribute to its biochemical role and potential pharmacological properties.

Biological Significance and Research Applications

Role in Plant Secondary Metabolism (e.g., Opium Poppy)

1-Hydroxy-N-methylcanadine is a pivotal intermediate in the secondary metabolism of the opium poppy, Papaver somniferum. ebi.ac.uk It serves as the first committed intermediate in the biosynthetic pathway leading to the pharmacologically significant phthalideisoquinoline alkaloid, noscapine (B1679977). exlibrisgroup.com The formation of this compound represents a critical metabolic branch point, diverting resources from the central benzylisoquinoline alkaloid (BIA) pathway toward the production of noscapine and related molecules. researchgate.netnih.gov

The biosynthesis of this compound is catalyzed by a specific cytochrome P450 enzyme, CYP82Y1, which functions as an N-methylcanadine 1-hydroxylase. researchgate.net This enzyme facilitates the regiospecific 1-hydroxylation of the substrate (S)-N-methylcanadine. exlibrisgroup.comresearchgate.net The expression of the gene encoding CYP82Y1 is tightly correlated with poppy chemotypes that accumulate noscapine, and the enzyme is most abundantly found in the plant's stem, where noscapine concentration is highest. researchgate.net

The essential role of this compound in this pathway has been confirmed through gene silencing studies. Using Virus-Induced Gene Silencing (VIGS) to suppress the expression of CYP82Y1, researchers observed a significant decrease in the accumulation of noscapine and its downstream derivatives like narcotoline (B1219713). exlibrisgroup.comresearchgate.net Concurrently, there was an increased accumulation of upstream precursors, including (S)-scoulerine, canadine (B1168894), and the direct substrate, N-methylcanadine. ebi.ac.ukresearchgate.net This demonstrates that the conversion to this compound is a crucial, rate-limiting step for noscapine production.

Following its formation, this compound undergoes a series of complex enzymatic transformations. These include further hydroxylations at positions C13 and C8, catalyzed by other cytochrome P450 enzymes (CYP82X2 and CYP82X1, respectively), an acetylation step, and eventual rearrangement to form the characteristic phthalideisoquinoline scaffold of noscapine. ebi.ac.ukresearchgate.net

Table 1: Effect of CYP82Y1 Gene Silencing on Alkaloid Accumulation in Opium Poppy
MetaboliteRole in PathwayObserved Change upon Silencing
(S)-ScoulerineUpstream PrecursorIncreased Accumulation
CanadineUpstream PrecursorIncreased Accumulation
N-MethylcanadineDirect SubstrateIncreased Accumulation
NoscapineFinal ProductSignificant Reduction
NarcotolineDownstream ProductSignificant Reduction

Model Compound for Studying Cytochrome P450 Monooxygenase Activity

The enzymatic conversion of (S)-N-methylcanadine to this compound serves as an excellent model for studying the activity and specificity of plant-based cytochrome P450 monooxygenases. Cytochrome P450s are a vast superfamily of enzymes that catalyze a wide range of monooxygenation reactions in metabolic pathways. nih.govnih.gov The enzyme responsible for this specific conversion, CYP82Y1, has been isolated and characterized, providing a clear example of a highly specific P450 enzyme in alkaloid biosynthesis. researchgate.net

Research has shown that recombinant CYP82Y1 is the only enzyme among several candidates from the noscapine biosynthetic gene cluster that efficiently accepts (R,S)-N-methylcanadine as a substrate, demonstrating strict specificity and high affinity. exlibrisgroup.comresearchgate.net This specificity makes the reaction an ideal system for biochemical assays to probe enzyme kinetics, substrate binding, and catalytic mechanisms of the CYP82 family of enzymes. researchgate.net

Furthermore, the subsequent steps in the noscapine pathway also involve P450 enzymes that use this compound and its derivatives as substrates. For instance, CYP82X2 catalyzes C13 hydroxylation and CYP82X1 catalyzes C8 hydroxylation of downstream intermediates. researchgate.net Studying the sequential hydroxylations of the protoberberine scaffold, starting with the formation of this compound, allows researchers to investigate how different P450s recognize and modify a complex alkaloid structure with high regioselectivity. This provides valuable insights into the structure-function relationships of these important enzymes. mdpi.com

Table 2: Key Cytochrome P450 Enzymes in the Early Noscapine Pathway
EnzymeFunctionSubstrateProduct
CYP82Y1N-methylcanadine 1-hydroxylase(S)-N-MethylcanadineThis compound
CYP82X2This compound 13-hydroxylaseThis compound1,13-Dihydroxy-N-methylcanadine
CYP82X11-hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase(13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine(13S,14R)-1,8-dihydroxy-13-O-acetyl-N-methylcanadine

Precursor for Advanced Natural Product Research and Development

This compound is a valuable precursor for advanced research and development in the field of natural products, particularly through synthetic biology and metabolic engineering. exlibrisgroup.comscienceopen.com The elucidation of the noscapine biosynthetic pathway, in which this compound is a key intermediate, has opened avenues for recreating this pathway in microbial hosts like Saccharomyces cerevisiae (yeast). ebi.ac.uk

By assembling the necessary plant enzymes—including CYP82Y1—in a microbial chassis, researchers can engineer strains capable of producing noscapine and its precursors from simple sugars. ebi.ac.uk In this context, this compound is a critical checkpoint and target molecule. Its successful production in an engineered system confirms the functionality of the upstream portion of the reconstructed pathway.

This approach offers several advantages over traditional plant extraction, including the potential for scalable, controlled production and the ability to generate novel alkaloid derivatives. ebi.ac.uk By feeding modified precursors to the engineered yeast or by modifying the biosynthetic enzymes themselves, it becomes possible to create halogenated or otherwise altered versions of benzylisoquinoline alkaloids. ebi.ac.uk The use of this compound and its enzymatic machinery is central to these efforts, highlighting its importance as a building block in the expanding field of synthetic biology for high-value pharmaceuticals. nih.gov

Insights into Alkaloid Pathway Diversification

The formation of this compound provides significant insights into the evolutionary diversification of alkaloid pathways in plants like the opium poppy. researchgate.net Papaver somniferum produces a wide array of over 100 different benzylisoquinoline alkaloids (BIAs), including morphinans (morphine, codeine), protoberberines, and phthalideisoquinolines (noscapine). nih.gov These diverse structural classes all originate from a common central intermediate, (S)-reticuline. nih.govscienceopen.com

The enzymatic step that produces this compound from (S)-N-methylcanadine is the first committed step unique to the noscapine branch. exlibrisgroup.comresearchgate.net This reaction effectively channels metabolic flux away from other major alkaloid pathways, such as the one leading to sanguinarine (B192314) or the morphinan (B1239233) alkaloids. The evolution of the enzyme CYP82Y1 provided the plant with a new metabolic capability, enabling the synthesis of the entire class of phthalideisoquinoline alkaloids.

The genes responsible for noscapine biosynthesis, including CYP82Y1, are organized into a remarkable 10-gene cluster in the opium poppy genome. researchgate.net The co-location and co-expression of these genes facilitate the efficient production of the entire pathway. The emergence of this gene cluster and the specific function of enzymes like N-methylcanadine 1-hydroxylase are prime examples of the molecular mechanisms that drive the chemical diversity of secondary metabolites in the plant kingdom. Studying the role of this compound and its associated enzymes helps scientists understand how plants evolve complex, multi-step biosynthetic pathways to create novel compounds.

Q & A

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines: use fume hoods for powder handling (S22), wear nitrile gloves (S24/25), and store the compound in airtight containers at –20°C. Conduct toxicity screenings (e.g., in vitro cytotoxicity assays) to establish exposure limits .

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